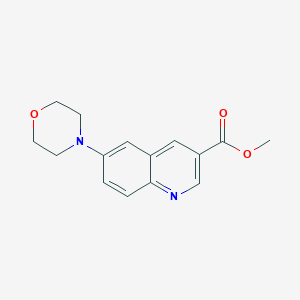![molecular formula C6H3BrN4O2 B13717935 5-Bromo-8-nitro-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B13717935.png)
5-Bromo-8-nitro-[1,2,4]triazolo[1,5-a]pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Bromo-8-nitro-[1,2,4]triazolo[1,5-a]pyridine is a heterocyclic compound that belongs to the class of triazolopyridines These compounds are known for their diverse biological activities and are often used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-8-nitro-[1,2,4]triazolo[1,5-a]pyridine can be achieved through a microwave-mediated, catalyst-free method. This involves the use of enaminonitriles and benzohydrazides under microwave irradiation, leading to the formation of the target compound through a tandem reaction mechanism . The reaction conditions are eco-friendly, and the methodology demonstrates good functional group tolerance and high yields.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis methods. The use of microwave irradiation and catalyst-free conditions can be adapted for larger-scale production, ensuring efficiency and sustainability.
Chemical Reactions Analysis
Types of Reactions: 5-Bromo-8-nitro-[1,2,4]triazolo[1,5-a]pyridine undergoes various chemical reactions, including nucleophilic substitution, reduction, and condensation reactions. The presence of bromine and nitro groups makes it highly reactive towards nucleophiles and reducing agents.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include amines and thiols, which react with the bromine atom under mild conditions.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas can be used to reduce the nitro group to an amine.
Condensation: The compound can undergo condensation reactions with aldehydes or ketones to form various derivatives.
Major Products: The major products formed from these reactions include substituted triazolopyridines, amines, and various heterocyclic derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
5-Bromo-8-nitro-[1,2,4]triazolo[1,5-a]pyridine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits significant biological activities, including antimicrobial and anticancer properties.
Mechanism of Action
The mechanism of action of 5-Bromo-8-nitro-[1,2,4]triazolo[1,5-a]pyridine involves its interaction with various molecular targets and pathways. The compound can act as an inhibitor of specific enzymes, such as JAK1 and JAK2, which are involved in inflammatory and proliferative pathways . The presence of the nitro group allows for redox reactions, which can lead to the generation of reactive oxygen species (ROS) and subsequent cellular effects.
Comparison with Similar Compounds
- 8-Bromo-[1,2,4]triazolo[1,5-a]pyridine
- 6,8-Dinitro-[1,2,4]triazolo[1,5-a]pyridine
- 2-Aryl-[1,2,4]triazolo[1,5-a]azines
Comparison: Compared to similar compounds, it offers a broader range of chemical reactions and biological activities, making it a versatile compound in research and industrial applications .
Properties
Molecular Formula |
C6H3BrN4O2 |
|---|---|
Molecular Weight |
243.02 g/mol |
IUPAC Name |
5-bromo-8-nitro-[1,2,4]triazolo[1,5-a]pyridine |
InChI |
InChI=1S/C6H3BrN4O2/c7-5-2-1-4(11(12)13)6-8-3-9-10(5)6/h1-3H |
InChI Key |
OEOVKUHXCSXQSA-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C2=NC=NN2C(=C1)Br)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


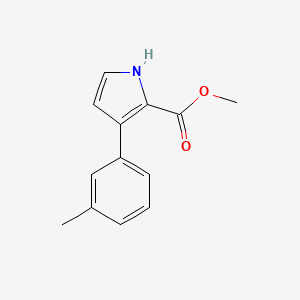
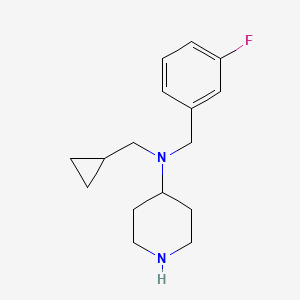
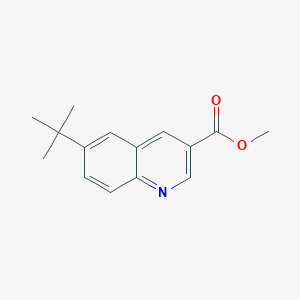
![3-[4-(3-Azetidinyl)phenyl]pyridine Hydrochloride](/img/structure/B13717882.png)
![4-[3-Methyl-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyridin-2-yloxy]-piperidine-1-carboxylic acid tert-butyl ester](/img/structure/B13717883.png)
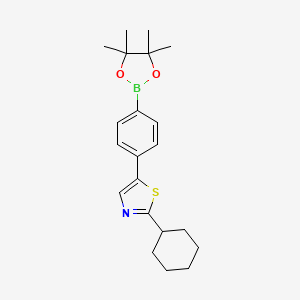
![[(3S,5S,6S)-5-[(2-acetamido-3-methyl-3-nitrososulfanylbutanoyl)amino]-3,4,6-triacetyloxyoxan-2-yl]methyl acetate](/img/structure/B13717908.png)


![3-(Boc-amino)-N-[2-(2,6-dioxo-3-piperidyl)-1,3-dioxo-4-isoindolinyl]propanamide](/img/structure/B13717942.png)



